Pivampicillin (Hydrochloride)

Bioavailability Pharmacokinetics Oral Absorption

Choose Pivampicillin Hydrochloride for its rational prodrug design, overcoming the low, variable oral absorption (29-62%) of generic ampicillin. This lipophilic, esterase-activated compound delivers 3.5-fold higher peak serum concentrations and near-complete conversion to the active moiety. Essential for developing solid oral dosage forms with predictable exposure and for creating accurate ampicillin reference standards in susceptibility testing. Ideal for infectious disease PK/PD modeling.

Molecular Formula C22H30ClN3O6S
Molecular Weight 500.0 g/mol
Cat. No. B11932903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivampicillin (Hydrochloride)
Molecular FormulaC22H30ClN3O6S
Molecular Weight500.0 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl
InChIInChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H
InChIKeyDQECFVGMGBQCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivampicillin Hydrochloride: A High-Bioavailability Prodrug for Enhanced Oral Ampicillin Delivery


Pivampicillin hydrochloride is a pivaloyloxymethyl ester prodrug of the β-lactam antibiotic ampicillin, classified as an aminopenicillin [1]. Designed to overcome the poor oral absorption of its parent drug, pivampicillin is a lipophilic, acid-stable compound that is biologically inactive until hydrolyzed in vivo by non-specific esterases, releasing the active moiety, ampicillin [2]. This structural modification results in significantly higher and more reliable serum concentrations of ampicillin following oral administration compared to equivalent doses of ampicillin itself [3].

Why Ampicillin is Not a Direct Substitute for Pivampicillin Hydrochloride in Oral Formulations


Generic substitution of pivampicillin hydrochloride with unmodified ampicillin for oral administration is pharmacokinetically unsound. As a class, aminopenicillins like ampicillin exhibit low and variable oral bioavailability (typically 29-62%) due to their zwitterionic nature, which limits gastrointestinal permeation [1][2]. In contrast, pivampicillin is a rationally designed prodrug that masks the polar carboxyl group with a lipophilic pivaloyloxymethyl ester, dramatically enhancing passive diffusion across the intestinal mucosa [3]. This fundamental difference in absorption efficiency means that equivalent oral doses yield profoundly different systemic exposure to the active drug, ampicillin, precluding simple interchangeability in therapeutic or experimental protocols [4].

Quantitative Differentiation of Pivampicillin Hydrochloride: Head-to-Head Data vs. Ampicillin, Bacampicillin & Pivmecillinam


Oral Bioavailability: Pivampicillin Achieves Near-Complete Absorption, Outperforming Ampicillin by ~50%

Pivampicillin demonstrates a statistically significant increase in oral bioavailability compared to ampicillin. In a crossover study in healthy volunteers, the absolute bioavailability of pivampicillin (92 ± 18%) was significantly greater than that of ampicillin (62 ± 17%) [1]. Another study estimated absorption of pivampicillin at 82-89% compared to 49-53% for ampicillin formulations [2]. This near-complete absorption approximates the theoretical maximum by clearance concepts, making the prodrug strategy highly effective [1].

Bioavailability Pharmacokinetics Oral Absorption Prodrug

Peak Serum Concentration (Cmax): Pivampicillin Yields 2- to 3.5-Fold Higher Ampicillin Levels

Pivampicillin administration results in substantially higher peak serum concentrations of ampicillin than oral ampicillin. One study reported an average Cmax of 6.8 µg/mL for pivampicillin versus 1.96 µg/mL for ampicillin at an equimolar dose to 250 mg ampicillin, a 3.47-fold increase [1]. In another trial, the mean peak concentration for pivampicillin was 7.1 µg/mL, compared to 3.7 µg/mL for ampicillin at a dose equimolar to 400 mg [2]. This difference is consistent across studies and clinically relevant for achieving therapeutic thresholds.

Cmax Pharmacokinetics Serum Concentration Ampicillin Equivalent

Absorption Rate: Pivampicillin vs. Ampicillin and Bacampicillin

Pivampicillin is absorbed significantly faster than ampicillin, though slightly slower than its prodrug analog bacampicillin. In a comparative study, the absorption rate constant was 0.64 ± 0.19 %/min for pivampicillin, compared to 0.58 ± 0.16 %/min for ampicillin and 0.89 ± 0.39 %/min for bacampicillin [1]. This translates to a faster onset of systemic ampicillin exposure, which may be advantageous in acute infection settings. Absorption for both prodrugs follows zero-order kinetics, indicating a consistent release rate [1].

Absorption Rate Pharmacokinetics Prodrug Zero-Order Kinetics

Clinical Efficacy in Urinary Tract Infections (UTI): Pivampicillin vs. Pivmecillinam

In a double-blind study of post-operative bacteriuria in gynecological patients, pivampicillin (36 patients) was compared with pivmecillinam (39 patients) for 7 days. Pivampicillin cured 6 out of 14 patients (43%) with bacteriuria caused by Enterobacteriaceae (E. coli, Klebsiella, Proteus) [1]. While pivmecillinam showed a statistically significant higher cure rate (17 out of 17 patients; 100%) in this specific post-operative setting, pivampicillin's efficacy establishes a baseline for aminopenicillin activity in complicated UTI where Enterobacteriaceae are predominant [1].

Urinary Tract Infection Bacteriuria Clinical Trial Comparative Efficacy

Clinical Efficacy in Respiratory Tract Infections: Pivampicillin Monotherapy

Pivampicillin chloride demonstrated notable clinical efficacy in a study of 87 patients with pneumonia and 82 with bronchitis. Within 6 days of treatment, 69% of pneumonia patients and 79% of febrile bronchitis patients were rendered afebrile and symptom-free [1]. Bacteriological eradication was confirmed in 51 of 55 patients (93%) with pre-treatment ampicillin-sensitive pathogens [1]. These outcomes provide quantitative benchmarks for expected response rates when using pivampicillin for respiratory infections caused by susceptible organisms.

Respiratory Tract Infection Pneumonia Bronchitis Clinical Efficacy

Defined Application Scenarios for Pivampicillin Hydrochloride Based on Quantitative Evidence


Oral Formulation Development Requiring High and Reliable Ampicillin Bioavailability

Pivampicillin hydrochloride is the preferred starting material for developing oral solid dosage forms (tablets, capsules) where achieving predictable and high systemic ampicillin exposure is critical. Its 92% absolute bioavailability [1] and 3.5-fold higher Cmax compared to ampicillin [2] ensure that target therapeutic thresholds are reliably met, reducing the risk of under-dosing due to variable absorption. This is particularly relevant for treating infections caused by moderately susceptible pathogens where higher drug exposure is necessary.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Aminopenicillins

Pivampicillin serves as an ideal tool compound for investigating the impact of prodrug design on oral antibiotic PK/PD. Its well-characterized absorption kinetics (e.g., absorption rate of 0.64 %/min [3]) and near-complete conversion to ampicillin allow researchers to isolate and study the relationship between systemic exposure profiles and bacterial kill kinetics. This makes it a valuable reference standard in preclinical models of infection and in the development of physiologically-based pharmacokinetic (PBPK) models.

Clinical Research in Uncomplicated Urinary and Respiratory Tract Infections

Based on clinical response data, pivampicillin is an appropriate agent for clinical trials or empirical therapy in uncomplicated community-acquired infections. It demonstrated a 73% clinical success rate in uncomplicated UTI [4] and 69-79% success rates in pneumonia and bronchitis within 6 days [5]. These data support its use as an active comparator or standard-of-care arm in studies evaluating novel oral antibiotics for these indications, or in epidemiological studies of susceptibility patterns.

Antibacterial Susceptibility Testing and Quality Control

As a prodrug, pivampicillin itself lacks direct antibacterial activity. However, its active metabolite, ampicillin, is a key agent for susceptibility testing. Pivampicillin hydrochloride is used to prepare ampicillin reference standards and quality control materials for microbiology laboratories. Understanding the precise conversion ratio and hydrolysis kinetics [6] is essential for preparing accurate antibiotic stock solutions used in MIC determinations and disk diffusion assays, ensuring reliable and reproducible antimicrobial susceptibility testing (AST).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pivampicillin (Hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.